methyl N-(phenylsulfamoyl)carbamate
Overview
Description
Methyl N-(phenylsulfamoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is particularly known for its applications in the synthesis of other chemical compounds and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(phenylsulfamoyl)carbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with methyl carbamate in the presence of a suitable catalyst. The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high purity .
Another method involves the reaction of phenylurea with methanol. This reaction is spontaneous and does not require a catalyst, making it an efficient and straightforward synthetic route .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include steps such as mixing, heating, and purification to ensure the final product meets the required specifications. Industrial production methods are designed to maximize yield and minimize waste, making the process both economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(phenylsulfamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted carbamates. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Methyl N-(phenylsulfamoyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-(phenylsulfamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. For example, it may inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine, resulting in increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: A widely used insecticide with a similar carbamate structure.
Carbofuran: Another insecticide with a carbamate group, known for its high toxicity.
Aldicarb: A systemic insecticide and nematicide with a carbamate structure.
Uniqueness
Methyl N-(phenylsulfamoyl)carbamate is unique due to its specific structure, which includes a phenylsulfamoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl N-(phenylsulfamoyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)9-7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJUIUXWVYPPFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NS(=O)(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009284 | |
Record name | Methyl hydrogen (phenylsulfamoyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90271-52-6 | |
Record name | NSC149324 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl hydrogen (phenylsulfamoyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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